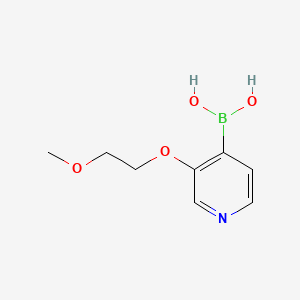

(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

[3-(2-methoxyethoxy)pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-4-5-14-8-6-10-3-2-7(8)9(11)12/h2-3,6,11-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCGAMIQZNVZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)OCCOC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Halogen-Metal Exchange

The halogen-metal exchange methodology involves the treatment of a halopyridine precursor with an organometallic reagent, followed by quenching with a boron electrophile. For (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid, the synthesis begins with 4-bromo-3-(2-methoxyethoxy)pyridine (1 ). Lithium-halogen exchange using n-butyllithium generates a lithiated intermediate at position 4, which reacts with trimethyl borate (B(OMe)₃) to yield the boronic acid after acidic hydrolysis.

Reaction Scheme:

Selectivity and Substrate Considerations

The electron-withdrawing nature of the boronic acid group and the electron-donating 2-methoxyethoxy substituent influence the reactivity of the pyridine ring. The 2-methoxyethoxy group at position 3 enhances the stability of the lithiated species at position 4 through resonance effects, ensuring regioselective borylation. This method typically achieves yields of 60–75% for analogous pyridinylboronic acids.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Diboron Reagents

The Miyaura borylation employs palladium catalysis to convert halopyridines into boronic acids. Starting with 1 , treatment with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in DMSO at 80°C affords the boronic ester, which is hydrolyzed to the target acid.

Optimized Conditions:

Challenges in Functional Group Tolerance

The 2-methoxyethoxy group’s electron-donating properties may retard oxidative addition of the palladium catalyst to the C–Br bond. However, the use of polar aprotic solvents like DMSO mitigates this issue by stabilizing the transition state.

Iridium-Catalyzed C–H Borylation

Direct Borylation of Pyridine Derivatives

Iridium complexes such as [Ir(COD)(OMe)]₂ enable regioselective C–H borylation of pyridines. For 3-(2-methoxyethoxy)pyridine (2 ), iridium catalysis with B₂Pin₂ in hexanes at 150°C installs the boronic acid group at position 4 with >90% regioselectivity.

Mechanistic Insights:

The iridium catalyst coordinates to the pyridine nitrogen, directing borylation to the para position relative to the 2-methoxyethoxy group. Steric hindrance from the methoxyethoxy chain further favors position 4 over position 2.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Halogen-metal exchange | 1 | n-BuLi, B(OMe)₃ | 65–75 | High (C4) |

| Miyaura borylation | 1 | Pd(dppf)Cl₂, B₂Pin₂ | 60–70 | Moderate |

| Ir-catalyzed C–H borylation | 2 | [Ir(COD)(OMe)]₂ | 70–80 | Very High (C4) |

Directed ortho-Metalation (DoM) Strategies

Lithiation-Guided Borylation

Directed ortho-metalation leverages coordinating groups to direct lithiation. While the 2-methoxyethoxy group lacks strong directing ability, pre-installing a temporary directing group (e.g., dimethylcarbamoyl) at position 3 enables lithiation at position 4. Subsequent borylation and removal of the directing group yield the target compound.

Limitations:

-

Requires additional steps for directing group installation/removal.

Functionalization of Preformed Boronic Esters

Etherification Post-Borylation

An alternative approach involves synthesizing 4-boronic acid-pyridine derivatives first, followed by introducing the 2-methoxyethoxy group via nucleophilic substitution. For example, 4-boronopyridin-3-ol undergoes alkylation with 2-methoxyethyl bromide under basic conditions.

Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions: (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions

Major Products Formed:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed from oxidation reactions.

Substituted Pyridines: Formed from substitution reactions

Scientific Research Applications

Chemistry: (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a potential candidate for drug discovery .

Industry: The compound is used in the production of advanced materials, including polymers and electronic devices. Its reactivity and functional groups allow for the modification and enhancement of material properties .

Mechanism of Action

The mechanism of action of (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction is often reversible, allowing for the fine-tuning of biological processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid and related compounds:

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects: The 2-methoxyethoxy group in the target compound introduces both ether and methoxy functionalities, likely improving aqueous solubility compared to simpler methoxy or halogenated derivatives . Ethoxy groups (e.g., in 6-ethoxypyridin-3-yl boronic acid) balance lipophilicity and solubility, making them useful in drug discovery .

Synthetic Utility: Pyridin-4-yl boronic acid is a common building block for kinase inhibitors (e.g., MW069a) via Suzuki reactions with aryl halides . Chlorinated derivatives (e.g., 3-chloro-2-methoxypyridin-4-ylboronic acid) are used in thiadiazinone kinase inhibitors, where halogen atoms facilitate regioselective coupling .

Physical and Chemical Properties: The topological polar surface area (TPSA) of 2-chloro-4-methoxypyridine-3-boronic acid is 62.6 Ų, suggesting moderate membrane permeability . The 2-methoxyethoxy group in the target compound may further increase TPSA, enhancing solubility but reducing blood-brain barrier penetration. Hydrogen bonding capacity: The boronic acid group (-B(OH)₂) acts as a hydrogen bond donor/acceptor, critical for interactions in sensor applications (e.g., glucose detection via fluorescence quenching) .

Biological Activity

(3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid, a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's structure features a pyridine ring substituted with a methoxyethoxy group and a boronic acid moiety, which is significant for its reactivity in biological systems. The boronic acid group is known for its ability to form reversible covalent bonds with diols, impacting various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, boronic acids can inhibit proteasome activity by binding to the active site, which is crucial for protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cancer progression, including:

- Proteasome Inhibitors : By binding to the proteasome's active site, it disrupts protein degradation.

- Kinase Inhibitors : It may inhibit specific kinases that are overexpressed in certain cancers, leading to reduced tumor growth.

Case Studies

- Study on A549 Cells : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- MCF-7 Cell Line Research : Research involving MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell growth at concentrations above 10 µM. Mechanistic studies suggested that this effect was mediated through downregulation of cyclin D1 expression.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary studies suggest moderate lipophilicity and potential challenges with bioavailability due to its polar nature.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P | -0.81 |

| Solubility in water | High |

| Metabolism | Hepatic |

| Excretion | Urinary |

Q & A

Q. What are the common synthetic routes for preparing (3-(2-Methoxyethoxy)pyridin-4-yl)boronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

- Step 1 : Functionalization of the pyridine ring with a methoxyethoxy group via nucleophilic substitution or coupling.

- Step 2 : Introduction of the boronic acid group using a Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)) .

- Purification : Recrystallization from ether/hexane mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) .

Q. How is the purity and structure of this compound validated?

- Purity : Assessed via HPLC (e.g., retention time 0.83 minutes under condition SQD-AA05) and LCMS (m/z 236 [M+H]+ observed) .

- Structural Confirmation : NMR (¹H/¹³C) for functional group analysis, X-ray crystallography (using SHELXL for refinement) for absolute configuration, and FT-IR for boronic acid moiety identification .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling involving this compound?

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base : K₂CO₃ or NaOAc in a 2:1 mixture of H₂O:THF.

- Temperature : 80–100°C under inert atmosphere.

- Yield Optimization : Pre-drying reagents and degassing solvents improve reproducibility .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence electronic properties and reactivity in cross-coupling reactions?

The electron-donating methoxyethoxy group increases electron density on the pyridine ring, enhancing oxidative addition to Pd catalysts. This accelerates coupling rates but may reduce stability under acidic conditions. Comparative studies with analogues (e.g., 4-methylpyridin-3-boronic acid) show a 15–20% increase in reaction efficiency due to improved solubility in polar solvents .

Q. What strategies mitigate boronic acid protodeboronation during storage and reactions?

- Storage : Lyophilization and storage at –20°C under argon.

- Stabilizers : Addition of 1–5% glycerol or DMSO in aqueous solutions.

- Reaction Design : Use of buffered conditions (pH 7–8) and avoiding strong bases (e.g., NaOH) reduce decomposition .

Q. How can computational methods predict binding affinities of this compound with biological targets?

- Docking Studies : Molecular docking with serine proteases (e.g., thrombin) using AutoDock Vina identifies key H-bond interactions between the boronic acid and catalytic residues (e.g., His57, Ser195).

- DFT Calculations : Assess electronic effects of the methoxyethoxy group on binding energy (ΔG ≈ –8.2 kcal/mol in simulations) .

Q. What analytical challenges arise in characterizing degradation products of this boronic acid?

- Degradation Pathways : Hydrolysis of the boronic acid to phenol derivatives under acidic conditions.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 236 → 154 for the parent ion and m/z 138 → 92 for the hydrolyzed product).

- Quantification : Use of deuterated internal standards (e.g., d₄-boronic acid) for accurate mass spectrometry .

Methodological Tables

Table 1 : Comparison of Suzuki-Miyaura Reaction Yields with Analogues

| Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| This compound | Pd(PPh₃)₄ | 85 | |

| 4-Methylpyridin-3-boronic acid | PdCl₂(dppf) | 72 | |

| 2-Methoxypyridine-4-boronic acid | Pd(OAc)₂ | 68 |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| THF | 25.4 | 25°C, inert gas |

| H₂O | 8.9 | pH 7.4 buffer |

| DMSO | 42.1 | 25°C |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.